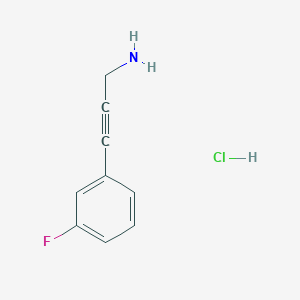
3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride
Übersicht
Beschreibung
3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride, also known as 3-FPP-HCl, is an organic compound derived from the aromatic hydrocarbon phenylpropynol. It is a white, crystalline solid with a melting point of 183-185°C and a molecular weight of 219.6 g/mol. 3-FPP-HCl is a widely used compound in scientific research and is known for its ability to act as an agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates the release of neurotransmitters in the brain.
Wissenschaftliche Forschungsanwendungen
PFAS Removal
Amine-containing sorbents, including those derived from compounds similar to 3-(3-Fluorophenyl)prop-2-yn-1-amine, have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in many water supplies. The efficiency of amine-functionalized sorbents in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, offering a novel approach to water treatment technologies (Ateia et al., 2019).
Synthesis of Novel Compounds
Research into reactions involving chloral with substituted anilines, similar in nature to the synthesis routes that might involve 3-(3-Fluorophenyl)prop-2-yn-1-amine, has led to the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds have potential applications in the development of new materials with specific structural and spectroscopic properties (Issac & Tierney, 1996).
Fluorescence Emission
Studies have revealed interesting blue emissions from compounds containing amino groups, similar to 3-(3-Fluorophenyl)prop-2-yn-1-amine, in poly(amido amine) dendrimers. This opens up applications in biomedical fields due to their excellent biocompatibility and unique properties. The optimal conditions for fluorescence and its applications highlight the potential of such compounds in creating new types of organic fluorophores (Wang Shao-fei, 2011).
Cancer Therapy
Related compounds, such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), have shown promise in cancer therapy. Although not directly mentioning 3-(3-Fluorophenyl)prop-2-yn-1-amine, FTY720 demonstrates the potential of amine hydrochlorides in medical applications beyond their initial use as immunosuppressants, highlighting a broader scope for similar compounds (Zhang et al., 2013).
Environmental Monitoring and Cleanup
The development of fluorescent chemosensors based on structures like 4-Methyl-2,6-diformylphenol, which could potentially be synthesized from precursors similar to 3-(3-Fluorophenyl)prop-2-yn-1-amine, showcases the utility of such compounds in detecting environmental pollutants and ions. These chemosensors can be highly selective and sensitive, pointing to the relevance of fluorophenyl compounds in environmental monitoring (Roy, 2021).
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYKXXWVQVNUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)

![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)
![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)




![2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B1448310.png)